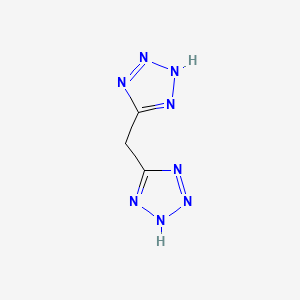
5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole is a compound belonging to the tetrazole family, which is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their high nitrogen content and stability across a wide pH range. They are used in various fields, including medicinal chemistry, material science, and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole typically involves the reaction of primary amines with orthocarboxylic acid esters and sodium azide. This reaction can be catalyzed by various agents, including metallic triflates, imidazolium ionic liquids, and nanoparticles . The reaction conditions often involve moderate temperatures and the use of solvents like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production methods for tetrazoles, including this compound, often employ continuous flow reactors to enhance efficiency and yield. These methods may also utilize environmentally friendly catalysts to minimize waste and reduce the use of toxic reagents .
Chemical Reactions Analysis
Types of Reactions
5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole involves its interaction with various molecular targets and pathways. In medicinal applications, it can act as a bioisostere, replacing carboxylic acid groups to enhance the bioavailability and stability of drugs . In coordination chemistry, it serves as a ligand, forming complexes with metal ions .
Comparison with Similar Compounds
Similar Compounds
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Known for its high nitrogen content and use in high-energy materials.
5-(1H-tetrazol-5-yl)isophthalic acid: Utilized in the synthesis of metal-organic frameworks with luminescent and magnetic properties.
Uniqueness
5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole is unique due to its dual tetrazole rings, which enhance its stability and reactivity.
Properties
CAS No. |
26670-19-9 |
|---|---|
Molecular Formula |
C3H4N8 |
Molecular Weight |
152.12 g/mol |
IUPAC Name |
5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole |
InChI |
InChI=1S/C3H4N8/c1(2-4-8-9-5-2)3-6-10-11-7-3/h1H2,(H,4,5,8,9)(H,6,7,10,11) |
InChI Key |
ZPPDPNQDTZPAER-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NNN=N1)C2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


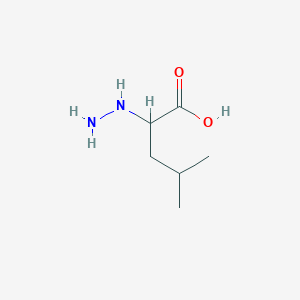
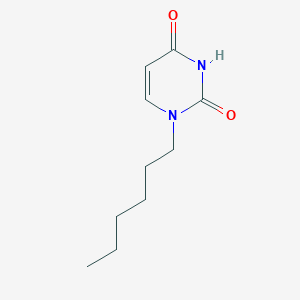
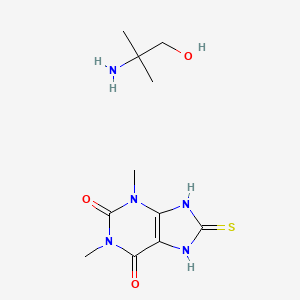
![2,5-Dimethoxy-3,6-bis[(2-phenylethyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13994921.png)


![4-Methyl-2-[[2-(2,3,4,5,6-pentachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B13994934.png)
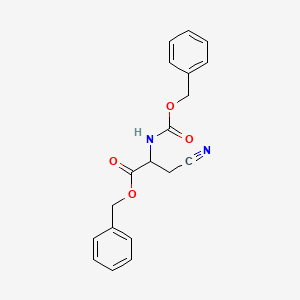


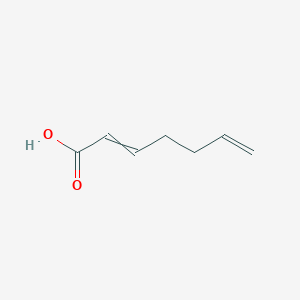


![1-[2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine](/img/structure/B13994981.png)
